Cdk9-IN-31

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H33ClN6O2S |

|---|---|

Molecular Weight |

505.1 g/mol |

IUPAC Name |

4-[[[4-[5-chloro-2-[[4-[[(2R)-1-hydroxypropan-2-yl]amino]cyclohexyl]amino]-4-pyridinyl]-1,3-thiazol-2-yl]amino]methyl]oxane-4-carbonitrile |

InChI |

InChI=1S/C24H33ClN6O2S/c1-16(12-32)29-17-2-4-18(5-3-17)30-22-10-19(20(25)11-27-22)21-13-34-23(31-21)28-15-24(14-26)6-8-33-9-7-24/h10-11,13,16-18,29,32H,2-9,12,15H2,1H3,(H,27,30)(H,28,31)/t16-,17?,18?/m1/s1 |

InChI Key |

FYMUQLLANOCFLP-WWDZGPRUSA-N |

Isomeric SMILES |

C[C@H](CO)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=CSC(=N3)NCC4(CCOCC4)C#N)Cl |

Canonical SMILES |

CC(CO)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=CSC(=N3)NCC4(CCOCC4)C#N)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Mechanism of Action of Cdk9-IN-31: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

[Shanghai, China] – Cdk9-IN-31, also identified as Compound Z1, is a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. This document provides a comprehensive technical overview of the mechanism of action of this compound, including its inhibitory activity, effects on cellular signaling, and the methodologies used for its characterization, based on available data.

Core Mechanism of Action: Inhibition of Transcriptional Elongation

This compound exerts its primary effect by directly inhibiting the kinase activity of CDK9. As a component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a crucial role in the transition from abortive to productive transcriptional elongation. It achieves this by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II) and negative elongation factors such as DSIF and NELF.

By inhibiting CDK9, this compound prevents these phosphorylation events, leading to the stalling of Pol II at promoter-proximal regions and a subsequent global downregulation of transcription, particularly of genes with short-lived mRNAs, including many oncogenes and anti-apoptotic proteins.

Signaling Pathway of CDK9 Inhibition by this compound

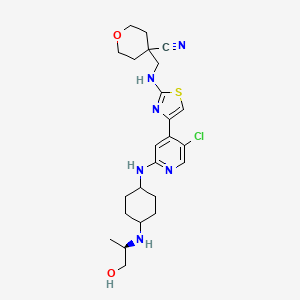

Caption: this compound inhibits the P-TEFb complex, preventing transcriptional elongation and promoting apoptosis.

Quantitative Analysis of Inhibitory Activity

Data extracted from patent CN116496267A reveals the potent and selective inhibitory activity of this compound against CDK9. The following table summarizes the key quantitative data.

| Target | IC50 (nM) | Assay Type |

| This compound (Compound Z1) | ||

| CDK9/Cyclin T1 | 5.2 | Biochemical |

| Selectivity Panel | ||

| CDK1/Cyclin B | >1000 | Biochemical |

| CDK2/Cyclin A | >1000 | Biochemical |

| CDK4/Cyclin D1 | >1000 | Biochemical |

| CDK5/p25 | >1000 | Biochemical |

| CDK7/Cyclin H | >1000 | Biochemical |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound, based on standard practices in the field and information inferred from the patent literature.

Biochemical Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against a panel of cyclin-dependent kinases.

Methodology:

-

Reagents: Recombinant human CDK9/Cyclin T1 enzyme, other CDK/cyclin complexes, ATP, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II), and this compound at various concentrations.

-

Procedure:

-

The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and inhibitor in a 96- or 384-well plate.

-

The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

The reaction is stopped by the addition of a solution containing EDTA.

-

The amount of phosphorylated substrate is quantified using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP formation as an indicator of kinase activity.

-

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.

Experimental Workflow for Biochemical IC50 Determination

Caption: Workflow for determining the biochemical IC50 of this compound.

Cellular Proliferation Assay

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Methodology:

-

Cell Lines: A panel of human cancer cell lines (e.g., MV-4-11, MOLM-13 for leukemia).

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

-

Data Analysis: The GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are determined from the dose-response curves.

Conclusion

This compound is a potent and highly selective inhibitor of CDK9. Its mechanism of action is centered on the direct inhibition of CDK9 kinase activity, leading to a blockade of transcriptional elongation and subsequent induction of apoptosis and cell cycle arrest in cancer cells. The quantitative data and experimental protocols provided herein offer a foundational guide for researchers and drug development professionals working on the characterization and advancement of CDK9 inhibitors as potential anti-cancer therapeutics. Further in-depth studies are warranted to fully elucidate the in vivo efficacy and safety profile of this promising compound.

Cdk9-IN-31: A Technical Overview of its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 9 (Cdk9) is a critical regulator of transcription elongation and a validated target in oncology. As a key component of the positive transcription elongation factor b (P-TEFb) complex, Cdk9 phosphorylates the C-terminal domain of RNA Polymerase II, facilitating the transition from abortive to productive transcription. Dysregulation of Cdk9 activity is implicated in various malignancies, making it an attractive target for therapeutic intervention. Cdk9-IN-31 is a recently identified inhibitor of Cdk9. This technical guide provides a comprehensive overview of the available information regarding its discovery, synthesis, and biological context.

Discovery of this compound

This compound, also referred to as Compound Z1, is a small molecule inhibitor of Cdk9.[1] Its discovery is primarily documented in the Chinese patent CN116496267A, with Fusheng Zhou listed as the inventor.[1] While detailed discovery methodologies and the specific screening cascades leading to its identification are not publicly available in English-language scientific literature, the patent filing suggests a targeted effort to develop novel Cdk9 inhibitors for potential therapeutic use in cancer.[1]

Chemical Identity:

| Identifier | Value |

| Compound Name | This compound |

| Synonym | Compound Z1 |

| CAS Number | 2991074-93-0 |

| Molecular Formula | C24H33ClN6O2S |

| Molecular Weight | 505.08 g/mol |

Cdk9 Signaling Pathway

Cdk9, in complex with its regulatory cyclin partners (primarily Cyclin T1), forms the active P-TEFb complex. This complex is central to the regulation of transcription elongation. The activity of P-TEFb is tightly controlled through various mechanisms, including its sequestration in an inactive state and post-translational modifications. The following diagram illustrates the core Cdk9 signaling pathway.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not available in the public domain. The primary source of information, the Chinese patent CN116496267A, is not readily accessible in a translated format that would allow for the reproduction of the synthesis.

However, based on the chemical structure of this compound, which features a substituted pyrimidine core, a representative synthetic approach for similar pyrimidine-based Cdk9 inhibitors can be proposed. Such syntheses often involve the sequential construction of the substituted pyrimidine ring, followed by the introduction of various side chains through coupling reactions.

Representative Synthetic Workflow for Pyrimidine-Based Cdk9 Inhibitors:

Biological Activity and Experimental Protocols

In Vitro Kinase Inhibition

Quantitative data on the inhibitory activity of this compound against Cdk9 and its selectivity against other kinases are not currently available in published literature. To assess the potency and selectivity of a novel Cdk9 inhibitor like this compound, a variety of in vitro kinase assays can be employed. Below is a detailed, representative protocol for a commonly used Cdk9 kinase assay.

Experimental Protocol: In Vitro Cdk9 Kinase Assay (ADP-Glo™ Kinase Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against Cdk9/Cyclin T1.

Materials:

-

Recombinant human Cdk9/Cyclin T1 enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

Substrate (e.g., a peptide containing the C-terminal domain sequence of RNA Polymerase II)

-

ATP

-

Test compound (e.g., this compound) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.

-

Kinase Reaction Setup:

-

Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of Cdk9/Cyclin T1 enzyme solution (concentration determined by prior enzyme titration).

-

Add 2 µL of a substrate/ATP mixture.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the kinase reaction to proceed.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

In Vitro Anti-proliferative Activity

Information regarding the anti-proliferative effects of this compound on cancer cell lines is not yet published. A standard method to evaluate the anti-proliferative activity of a compound is the MTT or MTS assay.

Experimental Protocol: Cell Viability Assay (MTS Assay)

Objective: To determine the effect of a test compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., a line known to be sensitive to transcription inhibition)

-

Complete cell culture medium

-

Test compound (e.g., this compound) dissolved in DMSO

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the conversion of the MTS tetrazolium compound into a colored formazan product by viable cells.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration.

-

Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.

-

Conclusion

This compound is a novel, putative inhibitor of Cdk9, identified through patent literature. While its chemical structure is known, detailed information regarding its discovery, a reproducible synthesis protocol, and comprehensive biological data are not yet publicly available. The provided representative experimental protocols and signaling pathway diagram offer a framework for the potential evaluation and understanding of this compound's mechanism of action. Further research and publication of the data associated with the patent are required to fully elucidate the therapeutic potential of this compound.

References

Cdk9-IN-31: An In-Depth Technical Guide to Target Validation in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a compelling target for cancer therapy. Its inhibition leads to the downregulation of key anti-apoptotic and oncogenic proteins, such as Mcl-1 and c-Myc, ultimately inducing apoptosis in cancer cells. Cdk9-IN-31 has been identified as a potent inhibitor of CDK9, presenting a promising avenue for the development of novel anti-cancer therapeutics. This technical guide provides a comprehensive overview of the core methodologies and rationale for the target validation of this compound in cancer cells. While specific quantitative data for this compound is limited in publicly available literature, this document outlines the established experimental frameworks and expected outcomes based on extensive research on other selective CDK9 inhibitors.

Introduction to CDK9 as a Cancer Target

CDK9, in partnership with its regulatory cyclin partners (primarily Cyclin T1), forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), a crucial step for the transition from abortive to productive transcriptional elongation.[1][2] Many cancers are dependent on the continuous transcription of short-lived mRNAs that encode for survival proteins.[3] By inhibiting CDK9, the production of these key survival proteins is halted, leading to cell death.[4] The primary downstream targets of CDK9 inhibition that mediate its anti-cancer effects are Mcl-1, an anti-apoptotic protein, and c-Myc, a potent oncogene.[5]

This compound: A Novel CDK9 Inhibitor

This compound is a small molecule inhibitor of CDK9. Its chemical properties are summarized below.

| Property | Value |

| Chemical Formula | C₂₄H₃₃ClN₆O₂S |

| Molecular Weight | 505.08 g/mol |

| CAS Number | 2991074-93-0 |

Data sourced from available chemical supplier information.

Quantitative Analysis of this compound Activity

The following tables provide a template for the quantitative data that should be generated to validate the efficacy of this compound. Representative data from other CDK9 inhibitors are included for illustrative purposes.

Table 1: In Vitro Kinase Inhibitory Activity of CDK9 Inhibitors

| Compound | CDK9 IC₅₀ (nM) | CDK2 IC₅₀ (nM) | CDK5 IC₅₀ (nM) | CDK7 IC₅₀ (nM) |

| This compound | Data not available | Data not available | Data not available | Data not available |

| SNS-032 | 4 | 48 | - | 42 |

| AZD4573 | <10 | >1000 | >1000 | >1000 |

| Dinaciclib | 4 | 1 | 1 | - |

IC₅₀ values for SNS-032 and Dinaciclib are examples from the literature and serve as a reference.

Table 2: Anti-proliferative Activity of CDK9 Inhibitors in Cancer Cell Lines

| Cell Line | Cancer Type | This compound IC₅₀ (nM) | SNS-032 IC₅₀ (nM) |

| NALM6 | B-cell Acute Lymphoblastic Leukemia | Data not available | 200 |

| REH | B-cell Acute Lymphoblastic Leukemia | Data not available | 200 |

| SEM | B-cell Acute Lymphoblastic Leukemia | Data not available | 350 |

| RS4;11 | B-cell Acute Lymphoblastic Leukemia | Data not available | 250 |

| MOLT-4 | Acute Lymphoblastic Leukemia | Data not available | Data not available |

| HCT116 | Colorectal Carcinoma | Data not available | Data not available |

IC₅₀ values for SNS-032 in B-ALL cell lines are from published studies.[4]

Signaling Pathways and Experimental Workflows

CDK9 Signaling Pathway

The following diagram illustrates the central role of CDK9 in transcriptional regulation and how its inhibition by this compound is hypothesized to induce apoptosis in cancer cells.

Caption: this compound inhibits CDK9, preventing transcriptional elongation and reducing Mcl-1 and c-Myc levels, leading to apoptosis.

Experimental Workflow for this compound Target Validation

The following diagram outlines a typical workflow for validating the targeting of CDK9 by this compound in cancer cells.

Caption: A workflow for validating this compound, from in vitro kinase assays to cellular response analysis.

Detailed Experimental Protocols

The following are detailed, representative protocols for key experiments to validate the targeting of CDK9 by this compound. Note: These protocols are generalized and will require optimization for specific cell lines and experimental conditions.

In Vitro CDK9 Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on CDK9 kinase activity and calculate its IC₅₀ value.

Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

CDK9 substrate (e.g., a peptide containing the RNAP II CTD sequence)

-

ATP

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Add this compound dilutions to the wells of a 384-well plate. Include a DMSO-only control.

-

Add the CDK9/Cyclin T1 enzyme and substrate mixture to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines and determine the IC₅₀ values.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium and add the this compound dilutions to the cells. Include a DMSO-only control.

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the DMSO control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis in cancer cells following treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (or other fluorescent conjugate)

-

Binding Buffer

-

Propidium Iodide (PI) solution

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound at various concentrations for a specified time (e.g., 24-48 hours). Include a DMSO-only control.

-

Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.

-

Resuspend the cells in Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Western Blot Analysis

Objective: To determine the effect of this compound on the protein levels of CDK9 downstream targets.

Materials:

-

Cancer cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-RNAP II (Ser2), anti-Mcl-1, anti-c-Myc, anti-cleaved PARP, anti-cleaved Caspase-3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Seed cells and treat with this compound at various concentrations and for different time points.

-

Lyse the cells in RIPA buffer and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Conclusion

The target validation of this compound in cancer cells relies on a multi-faceted approach encompassing in vitro kinase assays, cellular proliferation and apoptosis assays, and the analysis of downstream signaling pathways. The methodologies outlined in this guide provide a robust framework for characterizing the anti-cancer activity of this compound. Successful validation, demonstrated by potent and selective CDK9 inhibition, induction of apoptosis in cancer cell lines, and modulation of key downstream targets like Mcl-1 and c-Myc, will be crucial for the further development of this compound as a potential therapeutic agent. While specific biological data for this compound is not yet widely published, the established role of CDK9 in cancer biology strongly supports the rationale for its investigation.

References

- 1. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]

- 3. Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism [frontiersin.org]

- 5. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Selective CDK9 Inhibitors in Transcription Regulation: A Technical Guide

Disclaimer: This document provides a detailed overview of the role of selective Cyclin-Dependent Kinase 9 (CDK9) inhibitors in transcription regulation. It is important to note that a search for the specific compound "Cdk9-IN-31" did not yield public information. Therefore, this guide focuses on the well-established mechanisms and data from representative and well-characterized selective CDK9 inhibitors to illustrate the core principles of targeting this critical transcriptional kinase.

Introduction to CDK9 and Its Role in Transcription

Cyclin-dependent kinase 9 (CDK9) is a serine/threonine kinase that plays a pivotal role in the regulation of gene transcription.[1][2][3] It is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, which also comprises a regulatory cyclin subunit, most commonly Cyclin T1.[4][5][6][7][8] The primary function of the P-TEFb complex is to phosphorylate the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAP II) and negative elongation factors, such as DSIF (DRB Sensitivity Inducing Factor) and NELF (Negative Elongation Factor).[4][6] This phosphorylation event is a critical step that releases RNAP II from promoter-proximal pausing, a key rate-limiting step in transcription, allowing for productive transcript elongation.[3][6]

Dysregulation of CDK9 activity has been implicated in various diseases, including cancer and HIV infection.[2][4] In many cancers, there is a dependency on the continuous high-level expression of short-lived anti-apoptotic proteins (e.g., MCL-1) and oncoproteins (e.g., MYC), the transcription of which is highly dependent on CDK9 activity.[9][10][11][12] This has established CDK9 as a compelling therapeutic target for the development of small molecule inhibitors.[2][7][8][13]

Mechanism of Action of Selective CDK9 Inhibitors

Selective CDK9 inhibitors are small molecules designed to bind to the ATP-binding pocket of CDK9, preventing the phosphorylation of its downstream substrates.[12] By inhibiting the kinase activity of CDK9, these compounds effectively block the transition of RNAP II from a paused state to a productive elongation state. This leads to a global downregulation of transcription, with a particularly profound effect on genes with short half-life transcripts that are crucial for cancer cell survival and proliferation.[3][9] The inhibition of CDK9 can induce apoptosis in cancer cells that are dependent on the constant expression of anti-apoptotic proteins like MCL-1.[1][5][11]

Quantitative Data for Representative CDK9 Inhibitors

The following table summarizes key quantitative data for several well-characterized CDK9 inhibitors. This data is essential for comparing the potency and selectivity of different compounds.

| Compound | Target(s) | IC50 (CDK9/CycT1) | Cell-based Potency (Example) | Reference |

| AZD4573 | Selective CDK9 inhibitor | Not explicitly stated | Induces tumor regression in AML PDX models | [9] |

| NVP-2 | Selective CDK9 inhibitor | Not explicitly stated | Engages CDK9 in MOLT4 cells at various concentrations | [6] |

| Flavopiridol | Pan-CDK inhibitor | ~3 nM | Inhibits AR transcriptional activity in LNCaP cells (10-500 nM) | [14] |

| SNS-032 | CDK2, 7, 9 inhibitor | Not explicitly stated | Engages CDK2, 7, and 9 in MOLT4 cells | [6] |

| THAL-SNS-032 | Selective CDK9 degrader | Not explicitly stated | Induces rapid degradation of CDK9 in MOLT4 cells (250 nM) | [6] |

Experimental Protocols

The characterization of CDK9 inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, mechanism of action, and therapeutic potential.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against CDK9.

Methodology:

-

Recombinant human CDK9/Cyclin T1 enzyme is incubated with the test compound at various concentrations in a kinase buffer.

-

A specific substrate (e.g., a peptide derived from the RNAP II CTD) and ATP (often radiolabeled, e.g., [γ-³²P]ATP) are added to initiate the kinase reaction.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring the incorporation of the radiolabel into the substrate using a scintillation counter or through non-radioactive methods like fluorescence polarization or luminescence-based assays.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Target Engagement Assay

Objective: To confirm that the compound engages with CDK9 within a cellular context.

Methodology:

-

Cells (e.g., MOLT4) are treated with the test compound at various concentrations for a specific duration.

-

Cells are lysed, and the proteome is extracted.

-

Target engagement can be assessed using methods like cellular thermal shift assay (CETSA), where the stabilization of CDK9 upon compound binding leads to a higher melting temperature.

-

Alternatively, competitive binding assays with a known fluorescent or biotinylated CDK9 ligand can be performed.

Western Blot Analysis

Objective: To assess the downstream effects of CDK9 inhibition on protein expression.

Methodology:

-

Cancer cell lines are treated with the CDK9 inhibitor at various concentrations and for different time points.

-

Cells are harvested and lysed to extract total protein.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with primary antibodies against proteins of interest, such as phospho-RNAP II (Ser2), MCL-1, MYC, and a loading control (e.g., β-actin).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Cell Viability Assay

Objective: To determine the effect of the CDK9 inhibitor on cancer cell proliferation and survival.

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with a serial dilution of the CDK9 inhibitor for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo, which measures metabolic activity or ATP content, respectively.

-

The results are used to calculate the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability).

RNA Sequencing (RNA-seq)

Objective: To evaluate the global transcriptional changes induced by CDK9 inhibition.

Methodology:

-

Cells are treated with the CDK9 inhibitor or a vehicle control.

-

Total RNA is extracted from the cells.

-

The quality and quantity of the RNA are assessed.

-

RNA-seq libraries are prepared, which typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.

-

The libraries are sequenced using a next-generation sequencing platform.

-

The sequencing data is then analyzed to identify differentially expressed genes between the treated and control groups, providing insights into the transcriptional pathways affected by CDK9 inhibition.

Visualizations

CDK9 Signaling Pathway in Transcription Elongation

Caption: CDK9 pathway in transcription and its inhibition.

Experimental Workflow for CDK9 Inhibitor Evaluation

References

- 1. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 2. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]

- 3. Perspective of Cyclin-dependent kinase 9 (CDK9) as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDK9 inhibition strategy defines distinct sets of target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Targeting cyclin-dependent kinase 9 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Addressing Transcriptional Dysregulation in Cancer through CDK9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CDK9 Regulates AR Promoter Selectivity and Cell Growth through Serine 81 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on CDK9 Inhibition and its Effect on Apoptosis Pathways

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the specific compound "Cdk9-IN-31" was not publicly available at the time of this report. This guide focuses on the well-characterized effects of other potent and selective CDK9 inhibitors, such as SNS-032, AZD4573, and LY2857785, which are presumed to share a similar mechanism of action in inducing apoptosis.

Executive Summary

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation. Its inhibition has emerged as a promising therapeutic strategy in oncology, particularly for hematological malignancies. CDK9 inhibitors exert their anti-tumor effects primarily by inducing apoptosis through the downregulation of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia-1 (Mcl-1) and the proto-oncogene c-Myc. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies associated with CDK9 inhibition-induced apoptosis.

Core Mechanism of Action

CDK9, as the catalytic subunit of the positive transcription elongation factor b (P-TEFb), phosphorylates the C-terminal domain of RNA Polymerase II (RNAP II). This phosphorylation is essential for the transition from abortive to productive transcriptional elongation. Inhibition of CDK9 leads to a global decrease in transcription, with a particularly profound impact on genes with short mRNA and protein half-lives.

Key molecular events following CDK9 inhibition include:

-

Reduced RNAP II Phosphorylation: CDK9 inhibitors directly block the kinase activity of CDK9, leading to decreased phosphorylation of RNAP II at Serine 2 (Ser2).

-

Downregulation of c-Myc: The MYC gene is highly dependent on active transcription for its expression. CDK9 inhibition leads to a rapid decrease in c-Myc mRNA and protein levels.[1]

-

Depletion of Mcl-1: Mcl-1 is a critical anti-apoptotic protein with a very short half-life. Its transcription is highly reliant on continuous CDK9 activity. Inhibition of CDK9 results in a rapid decline in Mcl-1 levels, tipping the cellular balance towards apoptosis.[2][3]

-

Induction of Apoptosis: The depletion of key survival proteins like Mcl-1 and c-Myc leads to the activation of the intrinsic apoptosis pathway, characterized by the activation of caspase-3 and cleavage of poly(ADP-ribose) polymerase (PARP).[2][3]

Quantitative Data on CDK9 Inhibitor-Induced Apoptosis

The following tables summarize the quantitative effects of various CDK9 inhibitors on cancer cell lines.

Table 1: IC50 Values of CDK9 Inhibitors in B-Cell Acute Lymphoblastic Leukemia (B-ALL) Cell Lines

| Cell Line | SNS-032 IC50 (nM) |

| NALM6 | 200[1] |

| REH | 200[1] |

| SEM | 350[1] |

| RS411 | 250[1] |

Data obtained after 72 hours of treatment.[1]

Table 2: Apoptosis Induction by CDK9 Inhibitors

| CDK9 Inhibitor | Cell Line | Treatment | Apoptotic Effect |

| SNS-032 | B-ALL cell lines | 200-350 nM for 24-48h | Significant increase in apoptotic rates.[1] |

| SNS-032 | Breast Cancer Cells | 200-400 nM for 24h | Induction of apoptosis via depletion of Mcl-1 and XIAP. |

| AZD4573 | Hematologic Cancer Models | Not specified | Rapid induction of apoptosis and cell death.[4][5] |

| LY2857785 | ATL cell lines | Not specified | Reduced cell viability and induced apoptosis.[2][3] |

Experimental Protocols

Western Blot Analysis for Apoptosis Markers

This protocol is used to detect changes in the expression of key apoptosis-related proteins following treatment with a CDK9 inhibitor.

Methodology:

-

Cell Lysis: After treatment with the CDK9 inhibitor (e.g., SNS-032 at 0, 200, and 400 nM for 24 hours), harvest both adherent and floating cells. Lyse the cells in 1x sampling buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Load 30 µg of protein per lane onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane and then incubate with primary antibodies against target proteins such as PARP, cleaved caspase-3, Mcl-1, c-Myc, and a loading control (e.g., GAPDH).

-

Detection: After washing, incubate the membrane with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells.

Methodology:

-

Cell Collection: Seed approximately 1 x 10^6 cells and treat with the CDK9 inhibitor. After the desired incubation period, collect both the supernatant containing floating cells and the trypsinized adherent cells.[6]

-

Washing: Wash the collected cells twice with cold PBS by centrifugation.[6]

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions.[7][8]

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[9]

-

Analysis: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are in early apoptosis, while Annexin V positive, PI positive cells are in late apoptosis or necrosis.[6][7]

Signaling Pathways and Experimental Workflows

Signaling Pathway of CDK9 Inhibition-Induced Apoptosis

References

- 1. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma [jstage.jst.go.jp]

- 3. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. AZD4573 Is a Highly Selective CDK9 Inhibitor That Suppresses MCL-1 and Induces Apoptosis in Hematologic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 9. Apoptosis Protocols | USF Health [health.usf.edu]

Investigating the Pharmacokinetics of Voruciclib: An In-depth Technical Guide

A Comprehensive Analysis of the Preclinical and Clinical Pharmacokinetic Profile, and Mechanism of Action of the CDK9 Inhibitor, Voruciclib.

In the landscape of targeted cancer therapy, Cyclin-Dependent Kinase 9 (CDK9) has emerged as a critical regulator of transcription, making it a compelling target for drug development. Voruciclib, a potent and orally bioavailable CDK9 inhibitor, has shown promise in preclinical and clinical studies. This technical guide provides a detailed overview of the pharmacokinetics of voruciclib, its mechanism of action, and the experimental methodologies employed in its investigation. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Voruciclib

Voruciclib is a small molecule inhibitor with high affinity for CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex.[1] By inhibiting CDK9, voruciclib disrupts the transcription of short-lived anti-apoptotic proteins, such as Mcl-1, and oncogenes like MYC, thereby inducing apoptosis in cancer cells.[1][2] It has demonstrated greater binding affinity for CDK9 compared to other CDKs such as CDK4, CDK6, and CDK1.[1] Preclinical studies have shown that voruciclib synergizes with the BCL-2 inhibitor venetoclax in various hematologic malignancy models.[1]

Pharmacokinetic Profile

The pharmacokinetic properties of voruciclib have been evaluated in both preclinical animal models and human clinical trials.

Preclinical Pharmacokinetics

While specific quantitative data from preclinical pharmacokinetic studies in animal models such as mice, rats, or dogs are not extensively detailed in publicly available literature, preclinical investigations in murine xenograft models have demonstrated that oral administration of voruciclib leads to effective in vivo CDK9 inhibition. This is evidenced by a dose-dependent decrease in Mcl-1 protein expression in tumor tissues.

Clinical Pharmacokinetics

Phase 1 clinical trials in patients with relapsed/refractory acute myeloid leukemia (AML), B-cell malignancies, and solid tumors have provided valuable insights into the pharmacokinetic profile of voruciclib in humans.

Data Presentation: Human Pharmacokinetic Parameters

| Parameter | Value | Population/Dose | Citation |

| Time to Maximum Plasma Concentration (Tmax) | ~4 hours | Patients with hematologic malignancies | [1] |

| Mean Half-life (t½) | ~28 hours | Patients with solid tumors | [1] |

| Accumulation Ratio | ~2-fold (expected) | Patients with hematologic malignancies (once-daily dosing) | [1] |

| Dose Proportionality | Nearly dose-proportional | Patients with hematologic malignancies | [1] |

| Volume of Distribution (Vd) | Large | Patients with solid tumors | [1] |

| Steady State Trough Concentration (Ctrough) at 200 mg | >450 ng/mL | Patients with hematologic malignancies | [1] |

Experimental Protocols

Clinical Pharmacokinetic Studies

Study Design: Phase 1, open-label, dose-escalation studies were conducted in patients with advanced cancers. Voruciclib was administered orally, with different dosing schedules being evaluated, including continuous daily dosing and intermittent dosing (e.g., days 1-14 of a 28-day cycle).[1]

Blood Sampling: Blood samples for pharmacokinetic analysis were collected at various time points during Cycle 1, including pre-dose, and at multiple time points post-dose to characterize the absorption, distribution, and elimination phases of the drug.[3]

Bioanalytical Method: While specific, detailed protocols for the bioanalytical quantification of voruciclib are not publicly available, the standard approach for such small molecule inhibitors involves the use of validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. A general workflow for such a method is outlined below.

General Bioanalytical Workflow

-

Sample Preparation: Plasma samples are typically processed to remove proteins and other interfering substances. This often involves protein precipitation with an organic solvent (e.g., acetonitrile or methanol) or solid-phase extraction (SPE). An internal standard is added to the samples to ensure accuracy and precision.

-

Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) system. The analytes are separated on a C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometric Detection: The separated analytes are detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for voruciclib and its internal standard are monitored for quantification.

-

Data Analysis: The concentration of voruciclib in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. Pharmacokinetic parameters are then calculated from the concentration-time data.

Mechanism of Action and Signaling Pathways

Voruciclib exerts its anti-cancer effects by inhibiting CDK9, a crucial component of the P-TEFb complex. This inhibition disrupts the process of transcriptional elongation.

CDK9 Signaling Pathway in Transcription

// Nodes PTEFb_inactive [label="Inactive P-TEFb\n(CDK9/Cyclin T1/7SK snRNP/HEXIM1)", fillcolor="#FBBC05", fontcolor="#202124"]; PTEFb_active [label="Active P-TEFb\n(CDK9/Cyclin T1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; RNAPolII [label="RNA Polymerase II", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DSIF_NELF [label="DSIF/NELF", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Promoter [label="Promoter-Proximal\nPausing", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Elongation [label="Transcriptional Elongation", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Mcl1_MYC [label="Mcl-1, MYC mRNA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Voruciclib [label="Voruciclib", shape=diamond, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges PTEFb_inactive -> PTEFb_active [label="Release"]; PTEFb_active -> RNAPolII [label="Phosphorylates Ser2"]; PTEFb_active -> DSIF_NELF [label="Phosphorylates"]; RNAPolII -> Promoter; DSIF_NELF -> Promoter [label="Induces Pausing"]; Promoter -> Elongation [label="Release from Pausing"]; Elongation -> Mcl1_MYC [label="Transcription"]; Mcl1_MYC -> Apoptosis [label="Inhibits", arrowhead=tee]; Voruciclib -> PTEFb_active [label="Inhibits", arrowhead=tee, color="#EA4335"];

// Invisible edges for alignment {rank=same; PTEFb_inactive; Voruciclib} {rank=same; PTEFb_active; RNAPolII; DSIF_NELF} {rank=same; Promoter} {rank=same; Elongation} {rank=same; Mcl1_MYC} {rank=same; Apoptosis}

caption [label="Mechanism of Action of Voruciclib", shape=plaintext, fontcolor="#202124"]; }

In its active state, the P-TEFb complex, consisting of CDK9 and Cyclin T1, phosphorylates the C-terminal domain of RNA Polymerase II at the serine 2 position.[3] It also phosphorylates the negative elongation factors, DSIF and NELF.[3] This series of phosphorylation events leads to the release of paused RNA Polymerase II, allowing for productive transcriptional elongation of various genes, including those encoding for the anti-apoptotic protein Mcl-1 and the oncoprotein MYC.[1][2] By inhibiting CDK9, voruciclib prevents this phosphorylation cascade, leading to a halt in transcriptional elongation and subsequent downregulation of Mcl-1 and MYC.[1][2] The depletion of these critical survival proteins ultimately triggers apoptosis in cancer cells.

Kinase Selectivity: Voruciclib has been shown to be a potent inhibitor of CDK9, with a reported Ki value of 0.626 nM.[4] It exhibits selectivity for CDKs, with potent activity also observed against CDK4 and CDK6.[5]

Conclusion

Voruciclib is a promising oral CDK9 inhibitor with a pharmacokinetic profile that supports once-daily dosing. Its mechanism of action, centered on the inhibition of transcriptional elongation and the subsequent downregulation of key survival proteins like Mcl-1 and MYC, provides a strong rationale for its continued development in the treatment of various cancers, particularly hematologic malignancies. Further investigation into its preclinical pharmacokinetic and pharmacodynamic properties will continue to inform its optimal clinical application.

References

- 1. A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Cdk9-IN-31 for Novel Therapeutic Target Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and has emerged as a promising therapeutic target in oncology and other diseases.[1][2][3] CDK9, in partnership with its regulatory cyclin subunits (T1, T2a, T2b, or K), forms the Positive Transcription Elongation Factor b (P-TEFb) complex.[1][2][4] This complex phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), as well as negative elongation factors, to release promoter-proximal pausing and facilitate productive transcription.[2][5][6][7] Dysregulation of CDK9 activity is implicated in various cancers due to its role in the transcription of short-lived anti-apoptotic proteins and oncoproteins.[3][8][9]

Cdk9-IN-31 is a novel, potent, and selective inhibitor of CDK9.[10] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, potential therapeutic applications, and detailed experimental protocols for its evaluation. While specific quantitative data for this compound is primarily detailed within patent literature (CN116496267A) and not extensively available in the public domain, this guide offers a framework for its investigation based on established methodologies for CDK9 inhibitors.[10]

This compound: Mechanism of Action

This compound, as a CDK9 inhibitor, is presumed to function as an ATP-competitive inhibitor, binding to the ATP-binding pocket of CDK9 and preventing the phosphorylation of its substrates.[3] This inhibition of CDK9's kinase activity leads to a cascade of downstream effects, ultimately resulting in the suppression of transcription of key survival genes in cancer cells.

The primary mechanism involves the following steps:

-

Inhibition of RNAPII CTD Phosphorylation: this compound blocks CDK9-mediated phosphorylation of the serine 2 residues on the CTD of RNAPII.[6][7] This prevents the transition from abortive to productive transcriptional elongation.[2][11]

-

Downregulation of Anti-apoptotic Proteins: The inhibition of transcriptional elongation leads to a rapid decrease in the levels of proteins with short half-lives, such as the anti-apoptotic protein Mcl-1 and the oncogene MYC.[8][9]

-

Induction of Apoptosis: The depletion of these critical survival proteins sensitizes cancer cells to apoptosis, leading to programmed cell death.[8][12]

Signaling Pathways and Experimental Workflows

To visualize the intricate processes involved in CDK9 inhibition and the experimental approaches to study them, the following diagrams are provided in the DOT language for Graphviz.

Caption: CDK9 Signaling Pathway and the Mechanism of Action of this compound.

Caption: General Experimental Workflow for the Evaluation of CDK9 Inhibitors.

Quantitative Data Summary

A comprehensive summary of quantitative data for this compound is not publicly available at this time. The primary source of this information is patent CN116496267A. For comparative purposes, the table below presents typical data points that would be generated for a novel CDK9 inhibitor.

| Assay Type | Parameter | Typical Value Range for Potent CDK9 Inhibitors |

| Biochemical Assays | ||

| Kinase Inhibition | IC50 (nM) | < 10 |

| Binding Affinity | Kd (nM) | < 100 |

| Cell-Based Assays | ||

| Cell Viability (cancer) | GI50 (nM) | < 500 |

| Target Engagement | EC50 (nM) | < 500 |

| Pharmacokinetics | ||

| Bioavailability (%) | - | > 20 |

| Half-life (h) | - | 2 - 8 |

Detailed Experimental Protocols

The following are detailed, generalized protocols for key experiments used to characterize CDK9 inhibitors. These can be adapted for the specific investigation of this compound.

In Vitro CDK9 Kinase Assay (Luminescent)

This assay measures the inhibition of CDK9 kinase activity by quantifying the amount of ATP remaining after the kinase reaction.

Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme

-

CDK9 substrate peptide

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 50 mM NaCl, 1 mM DTT, 10 mM MgCl2, 0.1 mg/mL BSA)

-

This compound (or other test inhibitor)

-

Luminescent kinase assay kit (e.g., ADP-Glo™)

-

384-well white plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Prepare serial dilutions of this compound in DMSO, then dilute further in kinase assay buffer.

-

Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of CDK9/Cyclin T1 enzyme solution to each well.

-

Add 2 µL of a mixture of the CDK9 substrate peptide and ATP to initiate the reaction.

-

Incubate the plate at room temperature for 1 hour.

-

Add 5 µL of the luminescent kinase assay reagent (which stops the kinase reaction and depletes the remaining ATP).

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of the detection reagent and incubate for 30 minutes at room temperature.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cell Viability Assay (CellTiter-Glo®)

This assay determines the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell lines of interest (e.g., AML, breast cancer)

-

Complete cell culture medium

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

96-well clear bottom, white-walled plates

-

Plate reader with luminescence detection

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 value.[12]

Western Blot Analysis for Target Engagement

This technique is used to measure the levels of CDK9-regulated proteins, such as phosphorylated RNAPII and Mcl-1.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-RNAPII Ser2, anti-Mcl-1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound at various concentrations and time points.

-

Lyse the cells and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the image using an imaging system and perform densitometry analysis to quantify protein levels.[13][14]

Conclusion

This compound represents a promising new tool for the investigation of CDK9 as a therapeutic target. Its high potency and selectivity, as suggested by its classification as a CDK9 inhibitor, make it a valuable probe for dissecting the complex roles of transcriptional regulation in disease. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of this compound and other novel CDK9 inhibitors, from initial biochemical characterization to in vivo efficacy studies. Further public disclosure of the quantitative data for this compound will be crucial for its broader application in the scientific community.

References

- 1. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CDK9 | Cancer Genetics Web [cancer-genetics.org]

- 9. A patent review of selective CDK9 inhibitors in treating cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. CDK9 Blockade Exploits Context-Dependent Transcriptional Changes to Improve Activity and Limit Toxicity of Mithramycin for Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. CDK9 Is Constitutively Expressed throughout the Cell Cycle, and Its Steady-State Expression Is Independent of SKP2 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Selective CDK9 Inhibitors in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation. As a key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), facilitating the transition from abortive to productive transcription.[1][2] Dysregulation of CDK9 activity is a hallmark of various cancers, where it drives the expression of anti-apoptotic proteins, such as Mcl-1, and oncogenes like MYC.[1][3] Consequently, selective inhibition of CDK9 has emerged as a promising therapeutic strategy in oncology.

Cdk9-IN-31 is a potent and selective inhibitor of CDK9.[4] While specific in vivo data for this compound is limited in publicly available literature, this document provides a comprehensive, representative protocol for its evaluation in xenograft mouse models based on established methodologies for other selective CDK9 inhibitors. These guidelines are intended to assist in the preclinical assessment of this compound and similar compounds.

Mechanism of Action and Signaling Pathway

CDK9, in complex with its regulatory partners (primarily Cyclin T1), forms the active P-TEFb complex. This complex is recruited to promoter-proximal regions where RNAPII has paused after initiating transcription. CDK9-mediated phosphorylation of the Serine 2 residue on the RNAPII C-terminal domain, as well as negative elongation factors, releases this pause and allows for productive transcript elongation.[3][5]

In many cancers, there is a transcriptional addiction to the continuous expression of short-lived proteins that are essential for cell survival and proliferation. By inhibiting CDK9, compounds like this compound can effectively shut down the transcription of these key survival genes, leading to cell cycle arrest and apoptosis in cancer cells.[3][6]

CDK9 Signaling Pathway Diagram

Caption: A diagram illustrating the role of the CDK9/P-TEFb complex in transcriptional elongation and its inhibition by this compound.

Experimental Protocols

The following protocols are representative for the evaluation of a selective CDK9 inhibitor, such as this compound, in a subcutaneous xenograft mouse model.

Cell Line Selection and Culture

-

Cell Lines: Choose cancer cell lines known to be sensitive to CDK9 inhibition. This is often correlated with high levels of MYC expression or dependence on Mcl-1. Examples include certain acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), and MYC-driven solid tumor cell lines.[1]

-

Culture Conditions: Maintain cell lines in their recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

Xenograft Mouse Model Establishment

-

Animals: Use immunodeficient mice, such as athymic nude (nu/nu) or NOD/SCID gamma (NSG) mice, aged 6-8 weeks.[7][8]

-

Cell Implantation:

-

Harvest cultured cancer cells during their exponential growth phase.

-

Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) to a final concentration of 1 x 10^7 to 2 x 10^7 cells/mL.

-

Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor formation.

-

Once tumors are palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Width^2 x Length) / 2.

-

Randomize the mice into treatment and control groups when the average tumor volume reaches approximately 100-200 mm³.

-

This compound Formulation and Administration

-

Formulation: The formulation will depend on the physicochemical properties of this compound. A common vehicle for oral administration is 0.5% methylcellulose with 0.2% Tween 80 in sterile water. For intravenous or intraperitoneal injection, a solution containing DMSO, PEG300, and saline might be appropriate. It is crucial to perform formulation and stability studies prior to in vivo experiments.

-

Dosage and Schedule: Based on data from other selective CDK9 inhibitors, a starting dose could range from 10 to 75 mg/kg.[8][9] The dosing schedule could be once daily (QD), every other day (Q2D), or twice weekly.[7] Dose-finding studies are essential to determine the maximum tolerated dose (MTD).

-

Route of Administration: The route can be oral (PO), intraperitoneal (IP), or intravenous (IV), depending on the compound's bioavailability and formulation.[10][11]

In Vivo Efficacy Study Workflow

Caption: A flowchart outlining the key steps in a xenograft mouse model study for evaluating this compound.

Data Collection and Analysis

-

Tumor Growth Inhibition (TGI):

-

Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.

-

Calculate TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

-

-

Body Weight and General Health:

-

Monitor and record the body weight of each mouse 2-3 times per week as an indicator of toxicity.

-

Observe the mice for any signs of distress or adverse effects.

-

-

Pharmacodynamic (PD) Biomarkers:

-

At the end of the study, or at specific time points after the last dose, collect tumor tissue and/or peripheral blood mononuclear cells (PBMCs).

-

Analyze the levels of downstream targets of CDK9, such as phosphorylated RNAPII (Ser2), Mcl-1, and MYC, using techniques like Western blotting, immunohistochemistry (IHC), or quantitative PCR (qPCR).[3]

-

-

Statistical Analysis:

-

Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the differences in tumor volume and biomarker levels between the treatment and control groups. A p-value of < 0.05 is typically considered statistically significant.

-

Quantitative Data Presentation

The following tables are templates for summarizing the quantitative data from a xenograft study of a CDK9 inhibitor.

Table 1: In Vivo Antitumor Efficacy

| Treatment Group | Dose (mg/kg) | Schedule | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) | p-value |

| Vehicle Control | - | QD | 1500 ± 250 | - | - |

| This compound | 10 | QD | 800 ± 150 | 46.7 | <0.05 |

| This compound | 25 | QD | 450 ± 100 | 70.0 | <0.01 |

| This compound | 50 | QD | 200 ± 50 | 86.7 | <0.001 |

Table 2: Body Weight Changes

| Treatment Group | Dose (mg/kg) | Schedule | Mean Body Weight Change (%) from Day 0 |

| Vehicle Control | - | QD | +5.2 |

| This compound | 10 | QD | +4.8 |

| This compound | 25 | QD | +1.5 |

| This compound | 50 | QD | -3.1 |

Table 3: Pharmacodynamic Biomarker Analysis in Tumor Tissue

| Treatment Group | Dose (mg/kg) | p-RNAPII (Ser2) (% of Control) | Mcl-1 mRNA (% of Control) | MYC Protein (% of Control) |

| Vehicle Control | - | 100 | 100 | 100 |

| This compound | 25 | 35 | 40 | 30 |

Conclusion

The protocols and templates provided in these application notes offer a robust framework for the preclinical evaluation of this compound in xenograft mouse models. By carefully designing and executing these studies, researchers can obtain critical data on the in vivo efficacy, tolerability, and mechanism of action of this and other selective CDK9 inhibitors, thereby guiding their further development as potential anticancer therapeutics.

References

- 1. Targeting cyclin-dependent kinase 9 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potent anti-leukemic activity of a specific cyclin-dependent kinase 9 inhibitor in mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficacy of CDK9 inhibition in therapy of post-myeloproliferative neoplasm (MPN) secondary (s) AML cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A patent review of selective CDK9 inhibitors in treating cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Measuring the In Vivo Efficacy of Cdk9-IN-31: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation. It forms the catalytic core of the positive transcription elongation factor b (P-TEFb) complex. By phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII), CDK9 facilitates the transition from abortive to productive transcription.[1][2] In many cancers, there is a dependency on the continuous transcription of short-lived anti-apoptotic proteins, such as MCL-1, making CDK9 an attractive therapeutic target.[1][3]

Cdk9-IN-31 (also known as Compound Z1) is a selective inhibitor of CDK9 with potential as an anticancer agent.[4] Due to the limited availability of public data on this compound, this document provides a comprehensive guide to measuring its in vivo efficacy based on established methodologies for other well-characterized CDK9 inhibitors. The following protocols and data serve as a robust framework for the preclinical evaluation of this compound and other compounds in its class.

Mechanism of Action of CDK9 Inhibition

The primary mechanism of action of CDK9 inhibitors is the suppression of transcriptional elongation. This leads to the depletion of proteins with short half-lives, including key survival factors in cancer cells. The efficacy of a CDK9 inhibitor can be monitored by observing the downstream effects of its target engagement.

Key Pharmacodynamic Biomarkers

To assess the in vivo efficacy of this compound, it is crucial to measure pharmacodynamic (PD) biomarkers that confirm target engagement and downstream biological effects.

-

Direct Target Engagement:

-

p-RPB1 (Ser2): A primary and direct marker of CDK9 inhibition is the reduction in phosphorylation of the RPB1 subunit of RNA Polymerase II at serine 2.[1]

-

-

Downstream Effects:

-

MCL-1: Myeloid cell leukemia 1 (MCL-1) is an anti-apoptotic protein with a short half-life. Its downregulation is a reliable indicator of CDK9 inhibitor activity.[3]

-

MYC: The MYC oncogene is another transcript that is highly sensitive to CDK9 inhibition.

-

In Vivo Efficacy Assessment Workflow

A typical workflow for assessing the in vivo efficacy of a CDK9 inhibitor involves tumor model establishment, drug administration, and subsequent analysis of tumor growth and biomarkers.

Data Presentation: In Vivo Efficacy of Representative CDK9 Inhibitors

The following tables summarize quantitative data from preclinical studies of various CDK9 inhibitors, which can serve as a benchmark for evaluating this compound.

Table 1: Antitumor Efficacy of CDK9 Inhibitors in Xenograft Models

| Compound | Cancer Model | Dosing Schedule | TGI (%)* | Reference |

| AZD4573 | AML Xenograft | 2.5 mg/kg, i.p., twice weekly | >100 (regression) | Clinical trial info |

| LY2857785 | Leukemia Xenograft | 10 mg/kg, i.v., daily for 5 days | 80 | Mol Cancer Ther 2014;13:1442-56 |

| MC180295 | AML Xenograft | 20 mg/kg, i.p., daily | Significant tumor growth inhibition | Clin Epigenetics 2024;16:3 |

| Atuveciclib (BAY 1143572) | EAC Xenograft | 12.5 mg/kg, p.o., daily | Synergistic with 5-FU | J Exp Clin Cancer Res 2021;40:192 |

*TGI: Tumor Growth Inhibition

Table 2: Pharmacodynamic Effects of CDK9 Inhibitors In Vivo

| Compound | Cancer Model | Timepoint | Biomarker Change | Analysis Method | Reference |

| LY2857785 | Leukemia Xenograft | 4 hours post-dose | >80% reduction in p-RPB1 (Ser2) | ELISA | Mol Cancer Ther 2014;13:1442-56 |

| AZD4573 | AML Xenograft | 6 hours post-dose | Significant reduction in MCL-1 | Western Blot | Mol Cancer Ther 2020;19:1283-94 |

| MC180295 | Colon Cancer Xenograft | Not specified | Downregulation of CDK9 targets | Not specified | Clin Epigenetics 2024;16:3 |

Experimental Protocols

Xenograft Tumor Model Protocol

Objective: To establish a subcutaneous tumor model in immunocompromised mice to evaluate the antitumor activity of this compound.

Materials:

-

Cancer cell line of interest (e.g., MV4-11 for AML)

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

Matrigel (optional)

-

Sterile PBS

-

Syringes and needles

-

Calipers

Procedure:

-

Culture cancer cells to ~80% confluency.

-

Harvest and wash the cells with sterile PBS.

-

Resuspend the cells in a 1:1 mixture of PBS and Matrigel (if used) at a concentration of 5-10 x 10^6 cells per 100 µL.

-

Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.

-

Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

Western Blot Protocol for p-RPB1 and MCL-1

Objective: To quantify the levels of phosphorylated RPB1 (Ser2) and MCL-1 in tumor tissues following treatment with this compound.

Materials:

-

Tumor tissue lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies (anti-p-RPB1 Ser2, anti-MCL-1, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Homogenize tumor tissues in ice-cold RIPA buffer.

-

Centrifuge the lysates and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL reagent and an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control.

Immunohistochemistry (IHC) Protocol for Tumor Tissues

Objective: To visualize the expression and localization of CDK9-related biomarkers within the tumor microenvironment.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tumor sections

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide solution

-

Blocking solution (e.g., normal goat serum)

-

Primary antibodies (e.g., anti-p-RPB1 Ser2, anti-Ki-67)

-

Biotinylated secondary antibodies

-

Streptavidin-HRP conjugate

-

DAB substrate kit

-

Hematoxylin counterstain

Procedure:

-

Deparaffinize and rehydrate the FFPE tissue sections.

-

Perform heat-induced antigen retrieval.

-

Block endogenous peroxidase activity with hydrogen peroxide.

-

Block non-specific antibody binding with a blocking solution.

-

Incubate with primary antibodies overnight at 4°C.

-

Incubate with biotinylated secondary antibodies.

-

Incubate with streptavidin-HRP.

-

Develop the signal with a DAB substrate.

-

Counterstain with hematoxylin.

-